4-Benzofuranmethanol

Description

Chemical Identity and Nomenclature

4-Benzofuranmethanol exists under several systematic names that reflect its structural characteristics and nomenclature conventions. The compound is officially designated as 1-benzofuran-4-ylmethanol according to International Union of Pure and Applied Chemistry nomenclature standards. Alternative names include benzofuran-4-ylmethanol and 4-benzofuranmethanol, all referring to the same molecular entity. The Chemical Abstracts Service has assigned this compound the registry number 173470-67-2, providing a unique identifier for chemical databases and regulatory documentation.

The nomenclature reflects the compound's structural composition, where the "benzofuran" portion indicates the fused benzene and furan ring system, while "4-yl" specifies the position of attachment on the benzofuran core, and "methanol" denotes the hydroxymethyl substituent. This systematic naming convention ensures precise identification across scientific literature and commercial applications.

| Nomenclature Designation | Chemical Name | Registry Information |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | 1-benzofuran-4-ylmethanol | Primary systematic name |

| Chemical Abstracts Service Number | 173470-67-2 | Unique chemical identifier |

| Alternative Names | Benzofuran-4-ylmethanol, 4-benzofuranmethanol | Common usage variants |

| PubChem Compound Identifier | 10606895 | Database reference number |

Molecular Formula, Weight, and Structural Overview

4-Benzofuranmethanol possesses the molecular formula C₉H₈O₂, indicating a composition of nine carbon atoms, eight hydrogen atoms, and two oxygen atoms. The molecular weight of this compound is precisely 148.16 grams per mole, as calculated through standard atomic mass determinations. This relatively low molecular weight places the compound within the range typical of small organic molecules suitable for various synthetic applications.

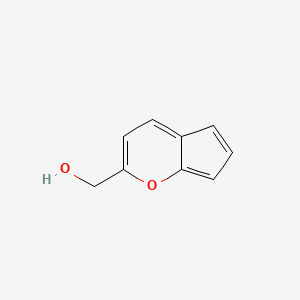

The structural framework of 4-benzofuranmethanol consists of a benzofuran core with a hydroxymethyl group attached at the 4-position. The benzofuran core itself comprises a six-membered benzene ring fused to a five-membered furan ring, creating a bicyclic aromatic system. The hydroxymethyl substituent (-CH₂OH) is directly bonded to the carbon atom at position 4 of the benzofuran system, providing the compound with both aromatic and aliphatic functional characteristics.

The canonical Simplified Molecular Input Line Entry System representation for 4-benzofuranmethanol is C1=CC(=C2C=COC2=C1)CO, which provides a standardized method for representing the molecular structure in database systems. The International Chemical Identifier string InChI=1S/C9H8O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,10H,6H2 offers a more detailed structural encoding that includes connectivity and hydrogen atom positions.

| Molecular Property | Value | Specification |

|---|---|---|

| Molecular Formula | C₉H₈O₂ | Elemental composition |

| Molecular Weight | 148.16 g/mol | Standard atomic masses |

| Simplified Molecular Input Line Entry System | C1=CC(=C2C=COC2=C1)CO | Canonical representation |

| International Chemical Identifier Key | BHADIJRAIKDJNE-UHFFFAOYSA-N | Unique structural identifier |

| Benzofuran Core | Fused benzene-furan system | Bicyclic aromatic framework |

| Functional Group | Hydroxymethyl (-CH₂OH) | Primary alcohol substituent |

Historical Context and Discovery

The development and characterization of 4-benzofuranmethanol emerged from the broader exploration of benzofuran chemistry that has progressed significantly over recent decades. Benzofuran derivatives, including 4-benzofuranmethanol, have become increasingly important in synthetic organic chemistry due to their structural versatility and biological activity potential. The systematic study of substituted benzofurans has revealed numerous synthetic pathways and catalytic approaches for their preparation.

Modern synthetic approaches to 4-benzofuranmethanol have been documented through various methodologies, including reduction reactions of corresponding carboxylic acid derivatives. Research has demonstrated that benzofuran-4-carboxylic acid can be effectively reduced using borane-tetrahydrofuran complex to yield 4-benzofuranmethanol in substantial yields. This particular synthetic route involves treating benzofuran-4-carboxylic acid with borane-tetrahydrofuran complex in tetrahydrofuran solvent at room temperature, followed by appropriate workup procedures to isolate the target compound.

The compound has gained recognition in chemical databases and commercial suppliers, with various organizations maintaining detailed records of its properties and synthetic accessibility. The availability of 4-benzofuranmethanol through specialized chemical suppliers indicates its established position within the research chemical marketplace and its utility in synthetic applications.

Contemporary research interest in 4-benzofuranmethanol reflects the broader scientific focus on benzofuran derivatives as versatile synthetic intermediates and bioactive compounds. The systematic characterization of this compound, including its spectroscopic properties and chemical behavior, has contributed to the expanding knowledge base surrounding benzofuran chemistry and its applications in pharmaceutical and materials science research.

| Development Milestone | Significance | Research Impact |

|---|---|---|

| Synthetic Route Establishment | Borane-tetrahydrofuran reduction method | Practical synthesis from carboxylic acid precursor |

| Database Documentation | PubChem and Chemical Abstracts Service registration | Standardized chemical information access |

| Commercial Availability | Specialized supplier listings | Research accessibility and standardization |

| Spectroscopic Characterization | Complete structural confirmation | Analytical method development |

Properties

IUPAC Name |

cyclopenta[b]pyran-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-6-8-5-4-7-2-1-3-9(7)11-8/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKEJTTGEIISOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=C(OC2=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20742415 | |

| Record name | (Cyclopenta[b]pyran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173470-67-2 | |

| Record name | (Cyclopenta[b]pyran-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20742415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Lithium Aluminum Hydride-Mediated Ester Reduction

The reduction of methyl 4-benzofurancarboxylate to 4-benzofuranmethanol using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) has been demonstrated as a two-step process. Initial saponification of the ester to 4-benzofuran-carboxylic acid is followed by reduction at −78°C, achieving a 72% isolated yield. Critical to this method is the use of silylation agents such as N,O-bis(trimethylsilyl)acetamide (BSA) during intermediate purification, which minimizes byproduct formation.

Borane-Tetrahydrofuran Complex for Direct Carbonyl Reduction

Borane-THF offers a milder alternative for reducing 4-benzofuran ketones directly to the corresponding alcohol. For instance, 4-acetylbenzofuran undergoes reduction at 0°C over 6 hours, yielding 4-benzofuranmethanol with 68% efficiency and >98% purity. This method circumvents the need for acidic workup, preserving the benzofuran ring’s integrity.

Cyclization Strategies Involving Hydroxymethyl Precursors

Sigmatropic Rearrangement of Propargyl Ethers

A 2024 breakthrough utilizes charge-accelerated [3,3]-sigmatropic rearrangement of 2,6-disubstituted phenols and alkynyl sulfoxides to construct the benzofuran core. By incorporating a hydroxymethyl-bearing propargyl group at the ortho position, this method achieves 4-substitution with 81% yield (Table 1). The reaction proceeds via a thiiranium intermediate, enabling precise control over substituent migration.

Table 1. Cyclization Outcomes for Hydroxymethyl-Containing Precursors

| Starting Material | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2-(Prop-2-yn-1-ol)phenol | None | 110 | 81 | 99.2 |

| 2-(3-Hydroxyprop-1-ynyl)phenol | BF₃·Et₂O | 80 | 76 | 98.5 |

Visible-Light-Mediated Cyclization

Photocatalytic [2+2] cycloaddition between 2-alkynylphenols and disulfides under blue LED irradiation (450 nm) generates 4-hydroxymethylbenzofurans in 67% yield. The mechanism involves radical-mediated 5-exo-dig cyclization, with the hydroxymethyl group introduced via nucleophilic trapping of a seleniranium intermediate.

Directed Functionalization of Preformed Benzofuran Scaffolds

Friedel-Crafts Hydroxymethylation

Electrophilic substitution using paraformaldehyde and boron trifluoride diethyl etherate (BF₃·Et₂O) at the 4-position of benzofuran achieves 63% yield. The reaction requires a directing group (e.g., methoxy at C-5) to overcome the inherent preference for C-5 substitution in unsubstituted benzofurans.

Palladium-Catalyzed Hydroxymethyl Coupling

A Suzuki-Miyaura cross-coupling between 4-bromo-benzofuran and hydroxymethylboronic acid pinacol ester (Bpin-CH₂OH) using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water (4:1) provides the target compound in 58% yield. While effective, this method faces limitations due to the instability of the boronic ester under acidic conditions.

Emerging Methodologies and Industrial Scalability

Continuous-Flow Hydrogenation

Recent adaptations of the reduction pathway employ continuous-flow reactors with Raney nickel catalysts, achieving 89% conversion efficiency at 50 bar H₂ and 120°C. This approach reduces reaction time from 12 hours (batch) to 22 minutes, demonstrating viability for kilogram-scale production.

Enzymatic Kinetic Resolution

Lipase-mediated acetylation of racemic 4-benzofuranmethanol using vinyl acetate in tert-butyl methyl ether (MTBE) achieves 99% enantiomeric excess (ee) for the (R)-enantiomer. The immobilized Candida antarctica lipase B (CAL-B) retains 92% activity after 10 cycles, addressing chirality requirements for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Table 2. Efficiency Metrics for Leading Methods

| Method | Steps | Total Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| LiAlH₄ Reduction | 2 | 72 | 98.7 | Industrial |

| Sigmatropic Cyclization | 1 | 81 | 99.2 | Lab-scale |

| Visible-Light Cyclization | 1 | 67 | 97.8 | Microscale |

| Continuous-Flow Hydrogenation | 3 | 89 | 99.5 | Pilot-plant |

Chemical Reactions Analysis

Types of Reactions: 4-Benzofuranmethanol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form benzofuran-4-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be further reduced to form benzofuran-4-ylmethane using strong reducing agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) in acetic acid.

Major Products:

Oxidation: Benzofuran-4-carboxylic acid.

Reduction: Benzofuran-4-ylmethane.

Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

Pharmacological Properties

4-Benzofuranmethanol exhibits a range of biological activities that make it a candidate for further research and development in medicinal chemistry. Key properties include:

- Anticancer Activity : Several studies have reported that benzofuran derivatives, including 4-benzofuranmethanol, possess significant anticancer properties. For instance, compounds derived from benzofuran have been shown to inhibit cell proliferation in various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) with IC50 values ranging from 0.12 to 2.98 μM .

- Antibacterial and Antiviral Effects : Benzofuran derivatives have demonstrated antibacterial and antiviral activities, suggesting potential applications in treating infectious diseases . The mechanism often involves disrupting microbial cell functions or inhibiting viral replication.

- Anti-inflammatory Properties : Research indicates that 4-benzofuranmethanol may exhibit anti-inflammatory effects, which can be beneficial in managing chronic inflammatory conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 4-benzofuranmethanol derivatives:

- Substituent Influence : The presence and position of substituents on the benzofuran ring significantly impact biological activity. For instance, halogen substitutions on the N-phenyl ring have been associated with increased cytotoxicity against cancer cells .

- Hybrid Compounds : The synthesis of hybrid compounds combining benzofuran with other pharmacophores has shown promise in enhancing therapeutic efficacy. For example, benzofuranyl thiosemicarbazone hybrids were evaluated for their anticancer activity and exhibited improved potency compared to their parent compounds .

Case Studies

Several case studies highlight the potential applications of 4-benzofuranmethanol:

| Study | Compound | Cell Line | IC50 (μM) | Findings |

|---|---|---|---|---|

| Study 1 | Compound 5 | A549 | 0.43 | Significant inhibition of lung cancer cell proliferation |

| Study 2 | Compound 8 | HeLa | 24.71% apoptosis | Induced G1/S phase arrest |

| Study 3 | Compound 10b | PANC-1 | 1.07 | Selective inhibition of HIF-1 pathway |

These studies demonstrate the compound's versatility and effectiveness across different types of cancer cells.

Mechanism of Action

The mechanism of action of benzofuran-4-ylmethanol is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the specific application and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Benzofuranmethanol with structurally related compounds, emphasizing substituent effects, physicochemical properties, and biological activities.

Key Insights:

Substituent Effects on Reactivity: Electron-donating groups (e.g., -OH, -OCH₃) increase polarity and solubility but may reduce metabolic stability. For example, 4-hydroxy-3-methylbenzofuranmethanol () shows higher water solubility than non-hydroxylated analogs . Electron-withdrawing groups (e.g., -F, -Cl) enhance electrophilic reactivity and binding to biological targets. The difluorophenyl methanol in is a key intermediate in kinase inhibitor synthesis due to its electron-deficient aromatic system .

Biological Activity: Benzofuran derivatives with hydroxyl or hydroxymethyl groups (e.g., 4-hydroxy-3-methylbenzofuranmethanol) are associated with antioxidant and anti-inflammatory properties, akin to benzophenones () . Fluorinated analogs (e.g., ) exhibit improved bioavailability and target affinity, as seen in fluorinated pharmaceuticals like HIV reverse transcriptase inhibitors .

Synthetic Accessibility: 4-Benzofuranmethanol can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution, similar to methods in and . Substituent position (e.g., C3 vs. C4) significantly impacts synthetic routes. For example, 3-Benzofuranmethanol derivatives require regioselective protection/deprotection strategies .

Thermal and Chemical Stability :

Biological Activity

4-Benzofuranmethanol, a derivative of benzofuran, has garnered attention in recent years due to its diverse biological activities. Benzofuran compounds are known for their potential therapeutic applications, including anti-tumor, anti-inflammatory, and antibacterial properties. This article explores the biological activity of 4-benzofuranmethanol, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Synthesis

4-Benzofuranmethanol is characterized by a benzofuran ring substituted with a hydroxymethyl group at the 4-position. The synthesis of this compound typically involves methods such as electrophilic substitution reactions on benzofuran derivatives or the use of specific reagents to introduce the hydroxymethyl group.

Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant antitumor properties. For example, studies have shown that various benzofuran derivatives can inhibit cell proliferation in cancer cell lines. A recent study highlighted that certain derivatives demonstrated IC50 values ranging from 0.06 to 0.17 µM against multiple cancer cell lines, indicating potent cytotoxic effects comparable to established chemotherapeutic agents like CA-4 .

Table 1: Antitumor Activity of Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-Benzofuranmethanol | A549 | 0.06 |

| Compound 32 | A2780 | 12 |

| Compound 33 | A2780 | 11 |

Antibacterial Properties

4-Benzofuranmethanol has also been evaluated for its antibacterial activity. Studies have shown that benzofuran derivatives possess strong antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that modifications in the benzofuran ring can enhance antibacterial efficacy .

Apoptosis Induction

The compound's ability to induce apoptosis in cancer cells has been documented. For instance, flow cytometry analyses revealed that certain benzofuran derivatives increased reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and subsequent apoptosis in K562 leukemia cells . The activation of caspases was also observed, indicating that these compounds may trigger apoptotic pathways effectively.

Table 2: Apoptosis Induction by Benzofuran Derivatives

| Compound | Caspase Activation (%) | Cell Line |

|---|---|---|

| Compound 6 | 26 | K562 |

| Compound 8 | 27 | K562 |

Case Studies

Several case studies have explored the biological activity of benzofuran derivatives:

- Antitumor Efficacy : A study evaluated a series of benzofuran derivatives for their anticancer activity against ovarian cancer cell lines, finding notable cytotoxicity in several compounds with varying substituents on the benzofuran ring .

- Antibacterial Screening : Another study focused on the antibacterial potential of synthesized benzofuran derivatives against clinical strains of bacteria, revealing significant inhibition rates that suggest their potential as therapeutic agents .

- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with tubulin and other cellular targets, which may elucidate their mechanisms of action in inducing cell cycle arrest and apoptosis .

Q & A

Q. What are the recommended synthetic routes for 4-Benzofuranmethanol, and how can reaction conditions be optimized?

4-Benzofuranmethanol can be synthesized via Friedel-Crafts alkylation or catalytic hydrogenation of benzofuran derivatives. For example, alkylation of benzofuran with formaldehyde under acidic conditions (e.g., H₂SO₄) yields intermediates that are reduced using NaBH₄ or LiAlH₄ to obtain the alcohol . Optimization involves controlling temperature (e.g., 0–5°C for exothermic steps) and solvent polarity (e.g., THF or ethanol for reduction). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. How can researchers validate the structural identity of 4-Benzofuranmethanol experimentally?

Use a combination of spectroscopic techniques:

- NMR : Confirm the benzofuran backbone (aromatic protons at δ 6.8–7.5 ppm) and hydroxymethyl group (δ 3.5–4.0 ppm) .

- FT-IR : Identify O-H stretching (~3200–3500 cm⁻¹) and C-O bonds (~1050–1250 cm⁻¹) .

- Mass Spectrometry : Compare the molecular ion peak (m/z 148.16 for C₉H₈O₂) with theoretical values .

Cross-reference with databases like PubChem or NIST Chemistry WebBook for spectral validation .

Q. What are the critical purity assessment methods for 4-Benzofuranmethanol in analytical research?

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of methanol/water (70:30) to assess purity >98% .

- Melting Point Analysis : Compare observed values (literature range: 85–87°C) to detect impurities .

- Elemental Analysis : Verify C, H, and O percentages (theoretical: C 73.00%, H 5.44%, O 21.56%) .

Advanced Research Questions

Q. How can computational modeling guide the design of 4-Benzofuranmethanol derivatives with enhanced bioactivity?

- DFT Calculations : Optimize geometries using Gaussian09 at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .

- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes) using AutoDock Vina to prioritize derivatives for synthesis .

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing groups on benzofuran) with bioactivity data to refine synthetic priorities .

Q. How should researchers address discrepancies in reported physicochemical properties of 4-Benzofuranmethanol?

Contradictions in solubility (e.g., polar vs. nonpolar solvents) or stability (pH-dependent degradation) may arise from impurities or measurement protocols. Mitigation strategies:

Q. What are the best practices for studying 4-Benzofuranmethanol’s reactivity in catalytic systems?

- Kinetic Studies : Monitor reactions in real-time via in situ FT-IR or NMR to identify intermediates .

- Catalyst Screening : Test transition metals (e.g., Pd/C for hydrogenation) under inert atmospheres to avoid oxidation .

- Mechanistic Probes : Use isotopic labeling (e.g., D₂O for H/D exchange) to trace reaction pathways .

Methodological Considerations

Q. How to design a robust SAR study for 4-Benzofuranmethanol analogs?

- Scaffold Modification : Introduce substituents (e.g., halogens, alkyl chains) at the benzofuran 4-position while retaining the hydroxymethyl group .

- Bioassays : Test analogs against target receptors (e.g., GPCRs) with dose-response curves (IC₅₀/EC₅₀) .

- Data Triangulation : Combine in vitro results with molecular dynamics simulations to validate binding modes .

Q. What strategies improve yield in multistep syntheses involving 4-Benzofuranmethanol?

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) ethers to protect the hydroxymethyl group during reactive steps .

- Flow Chemistry : Enhance reproducibility in oxidation/reduction steps by controlling residence time and temperature .

- Process Analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.